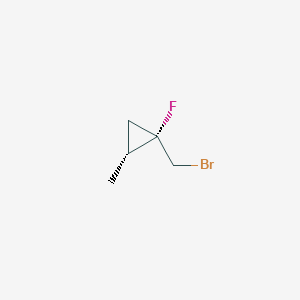

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" is a fluorinated cyclopropane derivative with a bromomethyl group. This structure is of interest due to the unique reactivity of the cyclopropane ring, which is influenced by the presence of halogen substituents. The compound is related to the class of 1-fluoro-1-bromo-2-arylcyclopropanes, which have been studied for their reaction behavior under various conditions.

Synthesis Analysis

The synthesis of related compounds, such as 1-fluoro-1-bromo-2-arylcyclopropanes, has been explored in the presence of electrophilic and nucleophilic agents. These compounds typically retain the three-membered ring structure when reacted with methanol in the presence of bases, and undergo ring cleavage in the presence of AgNO3 . The synthesis of "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would likely follow similar principles, with careful control of reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring, which significantly affects their chemical reactivity. The presence of fluorine and bromine atoms would add to the complexity of the molecular interactions due to their electronegativity and size, respectively. The stereochemistry of the substituents, as indicated by the (1S,2R) configuration, would also play a crucial role in the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 1-fluoro-1-bromo-2-arylcyclopropanes has been shown to depend on the nature of substituents on the aromatic ring and the presence of electrophilic or nucleophilic agents . Electron-donating groups on the aromatic ring accelerate reactions with electrophiles and inhibit reactions with bases. The reactions can proceed through sequential elimination and addition mechanisms. By analogy, "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would exhibit similar reactivity patterns, with the potential for both retention and cleavage of the cyclopropane ring under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopropanes are influenced by the inductive effects of the halogen atoms and the strain of the cyclopropane ring. These factors would affect the compound's boiling point, solubility, and stability. The presence of a bromomethyl group would likely make the compound more reactive towards nucleophilic substitution reactions due to the good leaving group ability of bromide. The specific properties of "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would need to be determined experimentally, but can be inferred based on the behavior of structurally similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety reveal the potential for ring opening in cyclopropane reactions, contributing to the understanding of the chemical behavior of related compounds (Boztaş et al., 2019). Similarly, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from related cyclopropane structures demonstrates the versatility of these compounds in organic synthesis (Patrick et al., 2002). Furthermore, the development of a convenient synthesis approach towards 1-aminomethyl-1-fluorocycloalkanes starting from methylenecycloalkanes showcases the synthetic utility of bromofluorinated cyclopropane derivatives (Moens et al., 2013).

Biological Activity

Research on bromophenol derivatives, including those with a cyclopropyl component, has identified them as effective inhibitors of carbonic anhydrase I and II isoforms, as well as acetylcholinesterase, which are targets for the treatment of conditions such as Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

Chemical Reactivity and Applications

The study of 2-bromo-2-fluoro-1-alkylidenecyclopropanes in polar solvents highlights their isomerization into substituted 3-bromo-2-fluoro-1,3-butadienes, revealing insights into the reactivity of substituted cyclopropanes and potential applications in the synthesis of complex organic molecules (Molchanov & Kostikov, 2001).

Safety And Hazards

Future Directions

The study and application of cyclopropane derivatives is a significant area of research in organic chemistry. Compounds like “(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane” could potentially be of interest in the development of new synthetic methods or the synthesis of biologically active compounds .

properties

IUPAC Name |

(1S,2R)-1-(bromomethyl)-1-fluoro-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c1-4-2-5(4,7)3-6/h4H,2-3H2,1H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTOEXOMBFTSPD-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]1(CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)